molecular formula C37H22N7Na3O11S2 B12738808 Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate CAS No. 6473-15-0

Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate

Cat. No.: B12738808
CAS No.: 6473-15-0
M. Wt: 873.7 g/mol
InChI Key: JVCDGUBEFXLBRU-UHFFFAOYSA-K
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Description

Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate involves multiple steps, starting with the diazotization of 6-amino-1-hydroxy-3-sulphonato-2-naphthyl. This intermediate is then coupled with 1-hydroxy-3-sulphonato-2-naphthyl to form an azo compound. The process is repeated to introduce additional azo groups, ultimately leading to the formation of the final compound. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, precise temperature control, and continuous monitoring are essential to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may lead to the formation of quinones, while reduction typically results in the formation of aromatic amines.

Scientific Research Applications

Industrial Applications

  • Dyeing and Pigmentation :
    • Widely used in textile and paper industries due to its vivid coloration and stability.
    • Provides bright shades in synthetic fibers and natural materials, contributing to the aesthetic appeal of finished products.
  • Food Industry :
    • Employed as a food colorant, adhering to safety regulations for food additives.
    • Its ability to impart stable colors makes it favorable for use in various food products.
  • Cosmetics :
    • Utilized in cosmetic formulations for coloring purposes, enhancing the visual appeal of products such as lipsticks and creams.

Biochemical Applications

  • Biological Assays :
    • Investigated for its binding affinity with proteins and nucleic acids, crucial for developing assays that detect biomolecular interactions.
    • Its interactions may reveal insights into cellular processes and mechanisms of action at the molecular level.
  • Diagnostic Applications :
    • Potential use in diagnostic tests due to its ability to form complexes with biological molecules.
    • Research indicates that it can be utilized in colorimetric assays, providing visual indicators of biochemical reactions.
  • Research Studies :
    • Case studies have focused on the compound's role in molecular biology, particularly in studies involving gene expression and protein analysis.
    • Its reactivity with various chemical agents has been explored to understand synergistic effects that could enhance assay sensitivity .

Mechanism of Action

The mechanism of action of Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate involves its ability to form stable complexes with various substrates. The azo groups in the compound can interact with different molecular targets, leading to changes in their properties. These interactions are often mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)benzoate
  • Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)phthalate

Uniqueness

Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate is unique due to its specific structural arrangement, which imparts distinct color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in scientific research and industrial applications.

Biological Activity

Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate, commonly referred to as a complex azo dye, has garnered attention for its potential biological activities and applications. This article delves into the compound’s structure, biological effects, and relevant case studies, providing a comprehensive overview of its significance in various fields.

Chemical Structure and Properties

The compound is characterized by its complex molecular structure, which includes multiple azo groups and sulfonate functionalities. The molecular formula is C34H25N6Na3O11SC_{34}H_{25}N_6Na_3O_{11}S, with a molecular weight of approximately 858.76 g/mol. Its structural features contribute to its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC34H25N6Na3O11S
Molecular Weight858.76 g/mol
CAS Number6420-22-0
EINECS229-152-8

Antioxidant Properties

Research indicates that azo compounds can exhibit antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. The presence of multiple hydroxyl and amino groups in this compound enhances its ability to scavenge free radicals, thus potentially protecting cells from oxidative damage .

Cytotoxicity and Genotoxicity

Azo dyes have been scrutinized for their potential cytotoxic and genotoxic effects. Some studies suggest that certain azo compounds can undergo reductive cleavage, leading to the release of carcinogenic amines . The implications of this are significant, especially in the context of human health and environmental safety. For instance, a tier II assessment highlighted the need for caution regarding exposure to such compounds due to their potential to induce mutations .

Antimicrobial Activity

Trisodium 5-amino derivatives have shown promising antimicrobial properties against various pathogens. In vitro studies demonstrated that these compounds could inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of various azo compounds, including Trisodium 5-amino derivatives, revealed significant radical scavenging activity. The compound exhibited a dose-dependent response in scavenging DPPH radicals, suggesting its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment using human cell lines, Trisodium 5-amino derivatives were tested for their effects on cell viability. Results indicated that at higher concentrations, the compound reduced cell viability significantly, raising concerns about its safety profile for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Trisodium 5-((4-((7-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-1-naphthyl)azo)salicylate, and how can azo coupling efficiency be maximized?

  • Methodological Answer : Azo coupling reactions for poly-azo compounds require precise pH control (typically pH 8–10) and low temperatures (0–5°C) to minimize side reactions like diazonium salt decomposition. Sequential diazotization of amino groups, followed by coupling with hydroxylated naphthyl intermediates, is critical. Use HPLC to monitor intermediate purity and reaction progress . For reproducibility, employ factorial design to optimize variables (e.g., molar ratios, temperature gradients) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identify λmax for azo (∼450–550 nm) and sulfonate groups (∼260 nm) to confirm conjugation .
  • NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR in D2O to resolve aromatic protons and confirm sulfonation (δ 7.5–8.5 ppm for naphthyl protons; δ 120–140 ppm for sulfonate carbons) .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode to verify molecular mass and sulfonate substitution .

Q. How can researchers assess the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : Conduct pH-dependent solubility studies (pH 2–12) using UV-Vis spectroscopy to track absorbance changes. For stability, employ accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC to quantify degradation products like free sulfonic acids or azo bond cleavage .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when analyzing coordination complexes formed by this compound?

  • Methodological Answer : Discrepancies in UV-Vis or NMR data may arise from metal-ligand charge transfer (MLCT) effects or paramagnetic impurities. Use X-ray crystallography to confirm coordination geometry, and pair with DFT calculations to model electronic transitions. For paramagnetic interference (e.g., with Fe<sup>3+</sup>), employ EPR spectroscopy .

Q. How can factorial design improve the yield of multi-step synthesis for this compound?

  • Methodological Answer : Apply a 2<sup>k</sup> factorial design to screen variables:

  • Factors : Reaction time, temperature, stoichiometry of sulfonation agents.
  • Response Variables : Yield, purity (HPLC area%).
  • Analysis : Use ANOVA to identify significant interactions. For example, excessive sulfonation may reduce azo coupling efficiency; optimize using response surface methodology (RSM) .

Q. What computational approaches predict the compound’s behavior in heterogeneous catalytic systems?

  • Methodological Answer : Use COMSOL Multiphysics coupled with DFT to model adsorption energetics on catalytic surfaces (e.g., TiO2). Train AI models on existing datasets to predict degradation pathways under UV irradiation or oxidative conditions .

Q. How do steric and electronic effects influence the compound’s interaction with biomolecules (e.g., serum albumin)?

  • Methodological Answer : Perform fluorescence quenching assays to determine binding constants (Kb). Molecular docking (AutoDock Vina) can simulate interactions, while time-resolved fluorescence spectroscopy reveals dynamic binding mechanisms. Compare with structurally similar azo dyes to isolate steric vs. electronic contributions .

Q. Data Analysis & Theoretical Frameworks

Q. How should researchers address inconsistencies in stability data across different experimental batches?

  • Methodological Answer : Implement a failure mode and effects analysis (FMEA) to trace variability to raw material impurities (e.g., residual amines) or storage conditions. Use LC-MS/MS to identify trace degradants and correlate with batch-specific anomalies .

Q. What theoretical frameworks guide the study of this compound’s photophysical properties?

  • Methodological Answer : Link research to Förster resonance energy transfer (FRET) theory for studying intramolecular charge transfer. Use time-dependent DFT (TD-DFT) to model excited-state behavior and validate with transient absorption spectroscopy .

Q. Methodological Resources

  • Synthetic Protocols : Refer to GP1 and GP2 in for azo coupling and triflate intermediate synthesis.
  • Analytical Validation : Follow USP standards in for purity thresholds (≥99% by HPLC).
  • Computational Tools : Leverage COMSOL Multiphysics ( ) for process simulation.

Properties

CAS No.

6473-15-0

Molecular Formula

C37H22N7Na3O11S2

Molecular Weight

873.7 g/mol

IUPAC Name

trisodium;5-[[4-[[7-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalen-1-yl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C37H25N7O11S2.3Na/c38-20-6-9-23-19(13-20)15-32(57(53,54)55)33(35(23)46)43-40-21-7-5-18-14-31(56(50,51)52)34(36(47)26(18)16-21)44-42-29-11-10-28(24-3-1-2-4-25(24)29)41-39-22-8-12-30(45)27(17-22)37(48)49;;;/h1-17,45-47H,38H2,(H,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3

InChI Key

JVCDGUBEFXLBRU-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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